molecular formula C17H25NO B185151 N-phenylundec-10-enamide CAS No. 29246-34-2

N-phenylundec-10-enamide

Cat. No.: B185151
CAS No.: 29246-34-2
M. Wt: 259.4 g/mol
InChI Key: SXITXMRODXGDBI-UHFFFAOYSA-N
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Description

N-Phenylundec-10-enamide (CAS 29246-34-2) is a long-chain unsaturated amide characterized by an 11-carbon backbone (undecenamide) with a terminal double bond at the 10th position and a phenyl group attached to the amide nitrogen.

Properties

CAS No.

29246-34-2

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

N-phenylundec-10-enamide

InChI

InChI=1S/C17H25NO/c1-2-3-4-5-6-7-8-12-15-17(19)18-16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2,(H,18,19)

InChI Key

SXITXMRODXGDBI-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NC1=CC=CC=C1

Canonical SMILES

C=CCCCCCCCCC(=O)NC1=CC=CC=C1

Other CAS No.

29246-34-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylundec-10-enamide typically involves the reaction of 10-undecenoic acid with phenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-phenylundec-10-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amides .

Scientific Research Applications

N-phenylundec-10-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenylundec-10-enamide involves its interaction with specific molecular targets. The amide group plays a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

N-Phenylundec-10-ynamide (CAS 332167-74-5)

Structure : Replaces the double bond in N-phenylundec-10-enamide with a triple bond (alkyne).
Reactivity : The ynamide’s triple bond enables participation in cycloaddition reactions (e.g., [2+2] or [4+2]) and palladium-catalyzed cross-couplings, as demonstrated in ynamide-mediated syntheses of thioamides and ketenimines.
Applications : Used in peptide and heterocycle synthesis due to its electron-deficient alkyne moiety.

Thioamide Derivatives

Structure : Thioacyl-N-phthalimides (e.g., from Brain et al.) and thiobenzimidazolone derivatives (e.g., Zacharie et al.) replace the oxygen in the amide with sulfur.
Reactivity : Thioamides exhibit enhanced stability against hydrolysis compared to traditional amides but require specialized thioacylating agents for synthesis.
Applications : Critical in thiopeptide drug development, such as thiotuftsin analogs, due to their resistance to enzymatic degradation.

Phenothiazine-Based Amides

Structure: Derivatives like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () feature a heterocyclic phenothiazine core with ethynyl or amine substituents. Reactivity: Phenothiazines undergo redox reactions and exhibit conformational flexibility, enabling applications in optoelectronics and antipsychotic drugs. Applications: Unlike this compound, phenothiazine derivatives are primarily used in pharmaceuticals (e.g., antihistamines) and materials science.

Linear Saturated Amides

Example : N-Octyl-3-phenylpropenamide (CAS 55030-48-3).
Structure : Shorter chain with a propenamide group.
Reactivity : The absence of a terminal double bond limits its utility in polymerization or cyclization reactions.

Comparative Data Table

Compound Structure Key Features Applications References
This compound Undecylenamide, C=C@10 Terminal double bond, phenylamide Organic synthesis, polymers
N-Phenylundec-10-ynamide Undecynamide, C≡C@10 Terminal alkyne, high reactivity Cycloadditions, peptide synthesis
Thioacyl-N-phthalimides S replaces O in amide Hydrolysis-resistant, stable Thiopeptide synthesis
10H-Phenothiazine derivatives Heterocyclic core Redox-active, conformational flexibility Pharmaceuticals, optoelectronics

Key Research Findings

  • Synthetic Utility : While this compound’s applications are less documented, its structural analogues like ynamides and thioamides highlight the importance of unsaturated bonds in enabling regioselective reactions.
  • Reactivity Differences : The double bond in enamide derivatives may facilitate Michael additions or copolymerization, whereas ynamides’ triple bonds favor cycloadditions.

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